molecular formula C16H18FeN2O6 B14407213 Iron, (ethanedioato(2-)-O,O')bis(3-methoxybenzenamine-N)- CAS No. 80660-63-5

Iron, (ethanedioato(2-)-O,O')bis(3-methoxybenzenamine-N)-

Cat. No.: B14407213
CAS No.: 80660-63-5
M. Wt: 390.17 g/mol
InChI Key: MAKKNTVXBDDTRR-UHFFFAOYSA-L
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Description

Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is a complex compound that features iron as the central metal atom coordinated with ethanedioate (oxalate) and 3-methoxybenzenamine (m-anisidine) ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- typically involves the reaction of iron salts with ethanedioate and 3-methoxybenzenamine under controlled conditions. A common method includes dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 3-methoxybenzenamine. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- can undergo various chemical reactions, including:

    Oxidation: The iron center can be oxidized, altering the oxidation state of the metal.

    Reduction: The compound can be reduced, typically affecting the iron center.

    Substitution: Ligands can be substituted with other coordinating molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by adding excess of the new ligand under mild heating.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may result in higher oxidation states of iron complexes, while reduction may yield lower oxidation states. Substitution reactions will produce new complexes with different ligands.

Scientific Research Applications

Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and redox reactions.

    Biology: Studied for its potential role in biological systems, particularly in mimicking metalloenzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo redox changes, which are crucial for catalytic activity. The ethanedioate and 3-methoxybenzenamine ligands play a role in stabilizing the complex and modulating its reactivity. Molecular targets and pathways include interactions with biological molecules and participation in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • Iron, (ethanedioato(2-)-O,O’)bis(4-methoxybenzenamine-N)-
  • Iron, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine-N)-
  • Iron, (ethanedioato(2-)-O,O’)bis(4-methylbenzenamine-N)-

Uniqueness

Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is unique due to the presence of the 3-methoxybenzenamine ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability compared to similar compounds with different substituents on the benzenamine ligand.

Properties

CAS No.

80660-63-5

Molecular Formula

C16H18FeN2O6

Molecular Weight

390.17 g/mol

IUPAC Name

iron(2+);3-methoxyaniline;oxalate

InChI

InChI=1S/2C7H9NO.C2H2O4.Fe/c2*1-9-7-4-2-3-6(8)5-7;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2

InChI Key

MAKKNTVXBDDTRR-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC(=C1)N.COC1=CC=CC(=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2]

Origin of Product

United States

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